5-(3-Acetylaminophenyl)-3-cyanophenol

Catalog No.
S6663884
CAS No.
1261985-97-0
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Acetylaminophenyl)-3-cyanophenol

CAS Number

1261985-97-0

Product Name

5-(3-Acetylaminophenyl)-3-cyanophenol

IUPAC Name

N-[3-(3-cyano-5-hydroxyphenyl)phenyl]acetamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-12(7-14)13-5-11(9-16)6-15(19)8-13/h2-8,19H,1H3,(H,17,18)

InChI Key

RJAJHQFQHBOTPA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is a chemical substance that has attracted the attention of researchers due to its potential applications in various fields of research and industry. In this paper, we will provide a comprehensive overview of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is a chemical compound with the molecular formula C16H12N2O2. It is also known as APC and is a derivative of phenol. The compound has been studied extensively due to its potential applications in the field of organic synthesis.
The physical and chemical properties of 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% are as follows:
Molecular weight: 264.28 g/mol
Appearance: Pale yellow powder
Melting point: 225-229°C
Solubility: Slightly soluble in water, soluble in organic solvents such as methanol and ethanol
Stability: Stable under normal conditions of use and storage
There are several methods for synthesizing 5-(3-Acetylaminophenyl)-3-cyanophenol, 95%. One of the most common methods is the Friedel-Crafts acylation reaction. In this reaction, acetic anhydride is reacted with 3-aminophenol to form 5-(3-Acetylaminophenyl)-3-hydroxyphenyl acetate. The acetate is then converted to the cyanophenol through a nucleophilic substitution reaction using sodium cyanide.
The synthesized compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the structure and purity of the compound.
The analytical methods used to detect and quantify 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods are used to determine the purity, quantity, and identity of the compound.
Studies have shown that 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has several biological properties. The compound has been found to exhibit anti-inflammatory, antipyretic, and analgesic activities in animal models. It has also shown potential as an anti-cancer agent, as it can inhibit the growth of cancer cells in vitro.
Studies have shown that 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is relatively safe for use in scientific experiments. However, like all chemical compounds, it can be toxic if ingested or inhaled in large quantities. Therefore, proper safety measures should be taken when handling the compound, and experiments should be conducted in a well-ventilated area with appropriate protective equipment.
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has several applications in scientific experiments. It can be used as a reagent in organic synthesis reactions, as a biological probe to study the mechanism of action of drugs, and as a potential drug candidate for the treatment of various diseases.
Research on 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is ongoing. Several studies are being conducted to explore the compound's potential applications in various fields of research and industry.
The potential implications of 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% in various fields of research and industry include:
1. Organic synthesis: The compound can be used as a building block for the synthesis of various organic compounds.
2. Biomedical research: The compound can be used as a biological probe to study the mechanism of action of drugs.
3. Drug development: 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has potential as a drug candidate for the treatment of various diseases.
4. Nanotechnology: The compound can be used in the synthesis of nanoparticles for various applications.
5. Agricultural research: The compound has potential as a fungicide and herbicide for use in agriculture.
Despite its potential applications, there are some limitations associated with the use of 5-(3-Acetylaminophenyl)-3-cyanophenol, 95%. These include its limited solubility in water and its potential toxicity if ingested or inhaled in large quantities.
for research on 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% include:
1. Further studies on the compound's applications in drug development.
2. Development of new synthetic methods for the compound.
3. Exploration of the compound's potential applications in agriculture.
4. Studies on the compound's mechanism of action and toxicity.
5. Development of new analytical methods for the detection and quantification of the compound.
In conclusion, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of research and industry. Despite some limitations, the compound has shown promise as a building block for organic synthesis, a biological probe for drug development, and a drug candidate for the treatment of various diseases. Ongoing research on this compound will undoubtedly reveal further applications and implications for this versatile substance.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.089877630 g/mol

Monoisotopic Mass

252.089877630 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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